Octyl Benzyl Phthalate-d4
Description
Historical Context of Phthalate (B1215562) Ester Quantification Challenges
The quantification of phthalate esters has historically been fraught with challenges. Phthalates are ubiquitous, found in everything from vinyl flooring and food packaging to medical devices and cosmetics. chiron.nomedchemexpress.com This omnipresence is a significant source of analytical difficulty, as it creates a high risk of background contamination during sample collection, preparation, and analysis. researchgate.net Distinguishing between the low concentrations of phthalates genuinely present in a sample and contamination introduced in the laboratory has been a persistent problem for analysts. researchgate.net
Furthermore, phthalates are often embedded in complex matrices like fatty foods, biological tissues, or environmental sludge. core.ac.uk These matrices contain numerous other compounds that can interfere with the analytical signal, a phenomenon known as the "matrix effect," which can suppress or enhance the perceived amount of the target analyte, leading to inaccurate results. The low concentrations at which phthalates often occur demand highly sensitive and specific detection methods capable of overcoming these hurdles. core.ac.uk
Theoretical Underpinnings of Isotope Dilution Mass Spectrometry in Analytical Chemistry
Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for trace quantification, providing a robust solution to the challenges of sample loss and matrix effects. nih.gov The fundamental principle of IDMS is the addition of a known quantity of an isotopically labeled version of the analyte—the "internal standard"—to the sample at the earliest stage of analysis. epa.gov This standard is chemically identical to the target analyte but has a different mass due to the substitution of certain atoms (e.g., hydrogen with deuterium (B1214612), or ¹²C with ¹³C).
Because the labeled standard and the native analyte are chemically indistinguishable, they behave identically during extraction, cleanup, and injection into the analytical instrument. Any sample loss or signal fluctuation will affect both the native analyte and the labeled standard equally. The mass spectrometer, capable of differentiating between the two based on their mass difference, measures the ratio of the native analyte to the labeled standard. Since the amount of the labeled standard added was precisely known, this ratio allows for the highly accurate calculation of the native analyte's concentration, effectively nullifying any variations introduced during the analytical procedure. epa.gov
Significance of Deuterated Analogues, including Octyl Benzyl (B1604629) Phthalate-d4, as Internal Standards in Trace Analysis
Deuterated analogues are particularly effective internal standards for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The substitution of hydrogen with deuterium atoms creates a compound with a higher molecular weight but with physical and chemical properties that are nearly identical to the original molecule. This ensures that the deuterated standard, such as Octyl Benzyl Phthalate-d4, co-elutes with its non-labeled counterpart during chromatography and exhibits the same ionization efficiency in the mass spectrometer's source.
This near-perfect chemical mimicry is the key to its success. It allows the deuterated internal standard to compensate for:
Extraction Inefficiency: Any loss of analyte during the sample preparation phase is mirrored by a proportional loss of the internal standard.
Matrix Effects: Suppression or enhancement of the ionization signal in the mass spectrometer affects both the analyte and the standard equally.
Instrumental Variability: Minor fluctuations in injection volume or detector response are corrected for by measuring the ratio of the two compounds.
By using a deuterated standard like this compound, analysts can achieve significantly higher precision and accuracy than with other types of internal standards that are only structurally similar. medchemexpress.commdpi.com
Scope and Objectives of Research Utilizing this compound
The primary application of this compound is as an internal standard for the quantitative analysis of its non-labeled analogue, Benzyl Octyl Phthalate, and other structurally related phthalates like Benzyl Butyl Phthalate (BBP). medchemexpress.com Research employing this standard aims to accurately determine the concentration of these plasticizers in a wide array of matrices. The overarching objectives are to assess human exposure, ensure compliance with regulatory limits, and monitor environmental contamination.
Key research areas include:
Food Safety: Quantifying phthalate migration from packaging materials into foodstuffs, such as fast-food packaging, ham sausages, and beverages. researchgate.netcore.ac.uknih.gov
Environmental Monitoring: Measuring phthalate levels in environmental compartments like indoor air, water, and sludge to understand their fate and transport. asianpubs.org
Consumer Product Safety: Analyzing the content of restricted phthalates in products like cosmetics and toys. mdpi.com
The use of deuterated standards in these studies enables the development of validated, highly reliable analytical methods with excellent performance characteristics.
Table 1: Performance of Analytical Methods Using Deuterated Phthalate Standards This table summarizes typical performance metrics from studies using deuterated phthalate internal standards, such as Benzyl Butyl Phthalate-d4, which are analogous to methods using this compound.
| Matrix | Analytical Technique | Analyte | Recovery (%) | Limit of Detection (LOD) | Linearity (R²) | Reference |
|---|---|---|---|---|---|---|
| Ham Sausage | GC-MS | BBP | >87.3% | Not Reported | >0.99 | nih.gov |
| Food Packaging (Paper) | GC-MS/MS | BBP | ~95-105% | 0.10 µg/g (MRL) | Not Reported | researchgate.net |
| Cosmetics | GC-MS/MS | BBP | Not Reported | <1 µg/mL | Not Reported | mdpi.com |
| Food Simulants | GC-MS | BBP | 72.98 ± 1.41% | 3.3 µg/L | Not Reported | core.ac.uk |
| Human Serum | SPE-LC-MS/MS | MBzP (BBP Metabolite) | 80-99% | 0.1 ng/mL | >0.99 | oup.com |
Properties
Molecular Formula |
C₂₃H₂₄D₄O₄ |
|---|---|
Molecular Weight |
372.49 |
Synonyms |
1,2-Benzenedicarboxylic Acid Octyl Phenylmethyl Ester-d4; Phthalic Acid Benzyl Octyl Ester-d4; |
Origin of Product |
United States |
Advanced Analytical Methodologies Employing Octyl Benzyl Phthalate D4 As an Internal Standard
Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution
GC-MS is a robust and widely used technique for the analysis of semi-volatile organic compounds like phthalates. The use of Octyl Benzyl (B1604629) Phthalate-d4 as an internal standard in isotope dilution GC-MS methods significantly enhances the reliability of quantification by compensating for matrix effects and procedural inconsistencies.
Optimization of Chromatographic Separation for Phthalate (B1215562) Analytes
Effective chromatographic separation is critical for the accurate quantification of individual phthalates, especially when dealing with complex mixtures or isomeric compounds. The goal is to achieve baseline resolution of the target analytes from each other and from matrix interferences. Octyl Benzyl Phthalate-d4 is chosen to have a retention time that is close to the native Octyl Benzyl Phthalate and ideally does not co-elute with other target phthalates.
The separation of phthalates by GC is typically performed on capillary columns with low to mid-polarity stationary phases. Commonly employed phases include 5% diphenyl / 95% dimethyl polysiloxane (e.g., Rxi-5ms) or phases with a higher phenyl content for altered selectivity (e.g., Rtx-50, Rxi-35Sil MS). gcms.czrestek.com For complex mixtures, columns like the Rtx-440 and Rxi-XLB have demonstrated excellent resolution for a wide range of phthalates. gcms.cz
Optimization of the oven temperature program is crucial. A typical program starts at a lower temperature (e.g., 40-100°C) to focus the analytes at the head of the column, followed by a controlled ramp (e.g., 10-20°C/min) to a final temperature (e.g., 300-320°C) to elute the higher molecular weight phthalates like Octyl Benzyl Phthalate. oregonstate.eduwho.int
Table 1: Example GC Parameters and Predicted Retention Times for Phthalate Separation on an Rtx-440 Column
| Phthalate Compound | Predicted Retention Time (min) |
| Diethyl Phthalate (DEP) | 12.3 |
| Di-n-butyl Phthalate (DBP) | 16.2 |
| Benzyl Butyl Phthalate (BBP) | 22.8 |
| Benzyl 2-ethylhexyl Phthalate * | 29.8 |
| Bis(2-ethylhexyl) Phthalate (DEHP) | 26.7 |
| Di-n-octyl Phthalate (DNOP) | 31.6 |
Note: Benzyl 2-ethylhexyl phthalate is a close structural isomer and serves as a proxy for Octyl Benzyl Phthalate. Retention times are illustrative and depend on the specific instrument and conditions. Data adapted from Restek Corporation literature. gcms.cz
Mass Spectrometric Detection Modes: Single Ion Monitoring (SIM) and Multiple Reaction Monitoring (MRM)
Mass spectrometry provides the selectivity and sensitivity required for trace-level phthalate analysis.
Single Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific mass-to-charge ratio (m/z) ions corresponding to the analytes of interest, rather than scanning the entire mass range. researchgate.net This dramatically increases sensitivity by increasing the dwell time on each selected ion. researchgate.netthermofisher.com For quantification, a characteristic ion (quantification ion) is monitored for each target phthalate and for the this compound internal standard. One or two additional ions (qualifier ions) are also monitored to confirm the identity of the compound based on their relative abundance ratios. oregonstate.eduresearchgate.net A common fragment ion for many phthalates is m/z 149, corresponding to the protonated phthalic anhydride structure. researchgate.netgcms.cz
Multiple Reaction Monitoring (MRM): Used with tandem mass spectrometry (MS/MS) instruments like a triple quadrupole, MRM offers even greater selectivity than SIM. peakscientific.com A specific precursor ion for the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes background interference. For this compound, the precursor ion would be its molecular ion (or a primary fragment) with a mass 4 amu higher than the unlabeled compound. The product ions would be selected based on its fragmentation pattern.
Table 2: Illustrative GC-MS SIM/MRM Parameters for Phthalate Analysis
| Compound | Mode | Precursor Ion (m/z) | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| Benzyl Butyl Phthalate (BBP) | SIM | - | 149 | 91, 206 |
| Bis(2-ethylhexyl) Phthalate (DEHP) | SIM | - | 149 | 167, 279 |
| Di-n-octyl Phthalate (DNOP) | SIM | - | 149 | 279 |
| Octyl Benzyl Phthalate | MRM | 395 [M+H]+ | 149 | 91, 283 |
| This compound (IS) | MRM | 399 [M+H]+ | 149 (or 153 if labeled on ring) | 91 (or 95 if labeled on benzyl) |
Note: Ion selection is hypothetical and requires experimental validation. Precursor ions for MRM are often protonated molecules [M+H]+, which can be formed in certain GC-MS ion sources, though electron ionization (EI) is more common, producing a molecular ion [M]+•.
Calibration Curve Construction and Internal Standard Implementation
The use of an isotope-labeled internal standard like this compound is the cornerstone of the isotope dilution method. Because the deuterated standard is chemically identical to the native analyte, it behaves the same way during extraction, cleanup, and chromatography.
The procedure involves adding a precise and known amount of this compound to every sample, blank, and calibration standard before any preparation steps. oregonstate.edu A series of calibration standards containing known concentrations of the target phthalates are prepared. After analysis by GC-MS, a calibration curve is generated by plotting the ratio of the peak area of the native analyte to the peak area of the internal standard against the concentration of the native analyte. nih.gov This ratio-based calibration effectively corrects for variations in injection volume and potential signal suppression or enhancement from the sample matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Phthalate Quantification
LC-MS/MS has emerged as a powerful alternative to GC-MS for phthalate analysis, particularly for less volatile or thermally sensitive phthalates. It often requires less sample cleanup and can reduce the risk of background contamination from GC system components. epa.gov
Considerations for Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)
The choice of ionization source is critical for successful LC-MS/MS analysis.
Electrospray Ionization (ESI): ESI is a soft ionization technique that works well for polar to moderately polar compounds that are pre-ionized in solution. sciex.com While some phthalates can be analyzed by ESI, its efficiency can be limited for the less polar, higher molecular weight phthalates. ESI is generally less susceptible to thermal degradation of analytes compared to APCI. sciex.com
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar to nonpolar compounds. s4science.at The LC eluent is vaporized in a heated nebulizer, and analyte ions are formed through gas-phase chemical reactions. APCI is often more efficient for many phthalates and can be less prone to matrix-induced ion suppression compared to ESI. s4science.atresearchgate.net However, the thermal stability of the analyte is a key consideration, as the high temperatures used in the APCI source can cause degradation of thermally labile compounds. sciex.com For robust compounds like phthalates, APCI often provides excellent sensitivity.
Development of Chromatographic Gradients for Complex Phthalate Mixtures
Reversed-phase liquid chromatography is the standard approach for separating phthalates. A C18 column is most commonly used, providing good retention and separation based on the hydrophobicity of the analytes. waters.com
To analyze a mixture of phthalates with a wide range of polarities, a gradient elution is necessary. The mobile phase typically consists of an aqueous component (e.g., water with a buffer like ammonium acetate or an additive like formic acid) and an organic component (e.g., methanol or acetonitrile).
The gradient program starts with a higher percentage of the aqueous phase to retain the more polar, early-eluting phthalates. The percentage of the organic solvent is then gradually increased over the course of the run to elute the more hydrophobic, higher molecular weight phthalates like Octyl Benzyl Phthalate. A well-designed gradient ensures that all target compounds are eluted as sharp, symmetrical peaks with sufficient resolution from one another.
Table 3: Example LC-MS/MS Gradient Program for Phthalate Analysis
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) (Water + 10mM Ammonium Acetate) | Mobile Phase B (%) (Methanol) |
| 0.0 | 0.5 | 50 | 50 |
| 1.0 | 0.5 | 50 | 50 |
| 8.0 | 0.5 | 2 | 98 |
| 10.0 | 0.5 | 2 | 98 |
| 10.1 | 0.5 | 50 | 50 |
| 12.0 | 0.5 | 50 | 50 |
Note: This is an illustrative gradient program. The actual gradient must be optimized based on the specific column, instrument, and target analyte list. waters.com
Application of Multi-Analyte, Multi-Isotope Internal Standard Strategies
The simultaneous determination of multiple phthalate esters in a single analytical run is a common requirement in environmental monitoring and consumer product safety testing. Multi-analyte, multi-isotope internal standard strategies are employed to enhance the reliability of these methods. In such strategies, a suite of isotopically labeled standards, including this compound, is added to the sample at the beginning of the analytical process.
The primary advantage of this approach is the ability to use a specific deuterated standard for each corresponding native phthalate or a group of structurally similar phthalates. This one-to-one or group-to-one correspondence ensures the most accurate correction for analyte loss and ionization suppression or enhancement, as the internal standard and the analyte will have nearly identical retention times and ionization efficiencies in chromatographic and mass spectrometric analyses.
For instance, in a gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) analysis of a complex sample containing various phthalates, this compound would be used to quantify its non-deuterated counterpart, Octyl Benzyl Phthalate. Similarly, other deuterated phthalates like Di-n-butyl phthalate-d4 and Benzyl butyl phthalate-d4 would be used for their respective analytes. This approach is crucial for mitigating the variability inherent in complex matrices such as soil, water, and biological tissues.
Table 1: Illustrative Example of a Multi-Isotope Internal Standard Mix for Phthalate Analysis
| Analyte | Internal Standard |
| Dimethyl Phthalate | Dimethyl Phthalate-d4 |
| Diethyl Phthalate | Diethyl Phthalate-d4 |
| Di-n-butyl Phthalate | Di-n-butyl Phthalate-d4 |
| Benzyl Butyl Phthalate | Benzyl Butyl Phthalate-d4 |
| Octyl Benzyl Phthalate | This compound |
| Di(2-ethylhexyl) Phthalate | Di(2-ethylhexyl) Phthalate-d4 |
This table is for illustrative purposes and represents a typical combination of analytes and their corresponding deuterated internal standards.
Complementary Spectroscopic Techniques in Deuterated Phthalate Research
While mass spectrometry coupled with chromatography is the primary tool for quantification using deuterated standards, other spectroscopic techniques play a vital role in the structural confirmation and characterization of these isotopically labeled compounds.
Utility of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Deuterated Phthalates
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of organic molecules, including deuterated phthalates like this compound. ¹H NMR and ¹³C NMR are fundamental techniques for confirming the successful incorporation of deuterium (B1214612) atoms at specific positions within the molecule.
In the ¹H NMR spectrum of this compound, the absence of signals corresponding to the protons that have been replaced by deuterium provides direct evidence of successful deuteration. For example, if the four protons on the phthalate ring are replaced by deuterium, the aromatic region of the ¹H NMR spectrum would show a significant reduction or complete absence of the characteristic multiplets observed for the unlabeled compound.
Conversely, the ¹³C NMR spectrum would show the signals for the deuterated carbons as triplets (due to coupling with deuterium, which has a spin of 1), albeit with lower intensity. This provides definitive confirmation of the location of the deuterium labels.
Table 2: Hypothetical ¹H NMR Chemical Shift Comparison for Octyl Benzyl Phthalate and this compound (Aromatic Region)
| Compound | Aromatic Protons Chemical Shift (ppm) | Multiplicity |
| Octyl Benzyl Phthalate | 7.5 - 7.8 | Multiplet |
| This compound | Not observed or significantly reduced | - |
This table is a hypothetical representation to illustrate the expected changes in the ¹H NMR spectrum upon deuteration of the aromatic ring.
Infrared (IR) and Raman Spectroscopy in Phthalate Characterization (Excluding Basic Properties)
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the molecular structure and bonding within a molecule. While not typically used for quantification in the context of internal standards, they are valuable for confirming the identity and purity of deuterated phthalates.
The substitution of hydrogen with deuterium results in a predictable shift of the corresponding vibrational frequencies to lower wavenumbers in the IR and Raman spectra. This is due to the increased mass of the deuterium atom. The C-D stretching vibrations appear at approximately 2100-2300 cm⁻¹, a region that is typically free from other interfering signals in the spectra of unlabeled phthalates. The observation of these C-D bands provides strong evidence for deuteration.
Table 3: Characteristic Infrared Absorption Frequencies for C-H and C-D Bonds
| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-D (aromatic) | Stretching | 2200 - 2300 |
This table provides a general comparison of the expected IR absorption frequencies for C-H and C-D stretching vibrations.
Sample Preparation Techniques for Trace Phthalate Analysis Leveraging Octyl Benzyl Phthalate D4
Solvent Extraction Methodologies
Solvent extraction is a foundational technique for isolating phthalates from solid and liquid samples. The efficiency of these methods is significantly enhanced by the incorporation of Octyl Benzyl (B1604629) Phthalate-d4 as an internal standard to monitor and correct for procedural losses.
Liquid-Liquid Extraction (LLE) is a widely used method for extracting phthalates from aqueous samples such as beverages, coffee, and urine. nih.govnih.govsemanticscholar.org In this procedure, a water-immiscible organic solvent is vigorously mixed with the aqueous sample. The phthalates, being more soluble in the organic solvent, partition from the aqueous phase into the organic phase.
The optimization of an LLE protocol involves the careful selection of several parameters to maximize the recovery of target analytes. Octyl Benzyl Phthalate-d4 is crucial in this optimization process. A known quantity of the deuterated standard is spiked into the sample before extraction. By analyzing the final extract and determining the recovery of this compound, analysts can assess the efficiency of the chosen parameters. This allows for the adjustment of solvent type, solvent-to-sample volume ratio, extraction pH, and mixing time to achieve the highest possible extraction efficiency. Once the method is optimized, this compound is used in every sample to correct for any analyte loss, ensuring high accuracy and precision. nih.gov
Table 1: Key Parameters in LLE Protocol Optimization for Phthalate (B1215562) Analysis
| Parameter | Description | Common Choices for Phthalate Analysis | Role of this compound |
|---|---|---|---|
| Extraction Solvent | The organic solvent used to extract phthalates from the aqueous sample. Its polarity and miscibility are key. | Hexane, Dichloromethane, Ethyl Acetate, n-Heptane | Used to determine the extraction efficiency of different solvents and select the most effective one. |
| Solvent Volume Ratio | The ratio of the volume of organic solvent to the aqueous sample. | Typically ranges from 1:1 to 1:10 (Sample:Solvent). | Helps in optimizing the ratio to ensure complete extraction without excessive solvent use. |
| Sample pH | Adjusting the pH can influence the solubility and stability of phthalates. Phthalates can hydrolyze at pH below 5 and above 7. epa.gov | Usually maintained near neutral (pH 6-7) to prevent hydrolysis. | Verifies that the chosen pH does not cause degradation or loss of the analyte during extraction. |
| Mixing Method & Time | The technique (e.g., vortexing, shaking) and duration of mixing to facilitate analyte transfer to the organic phase. | Vortexing for 1-5 minutes or shaking for 15-30 minutes. | Ensures that the mixing is sufficient for equilibrium to be reached, maximizing recovery. |
In this context, this compound is employed as a surrogate standard. It is added directly to the solid sample matrix within the extraction cell before the ASE process begins. As the sample undergoes extraction, the deuterated standard is extracted along with the native phthalates. Its recovery is measured in the final analysis, providing a direct measure of the extraction efficiency for that specific sample and matrix. This is particularly important for complex solid samples where matrix composition can vary significantly, affecting recovery. By using the recovery of this compound, the concentrations of the target phthalates can be accurately corrected for any losses during the extraction. epa.gov
Table 2: Optimized ASE Conditions for Phthalate Extraction from Solid Matrices
| Parameter | Optimized Condition | Matrix Type | Reference |
|---|---|---|---|
| Solvent | Dichloromethane:Hexane (1:1, v/v) | Sediment | researchgate.net |
| Temperature | 80°C | Sediment | researchgate.net |
| Solvent | Dichloromethane | Mine Tailings | researchgate.net |
| Temperature | 120°C | Mine Tailings | researchgate.net |
| Static Time | 5 min | General Environmental | thermofisher.com |
| Pressure | 1500 psi | General Environmental | thermofisher.com |
| Solvent | Ethyl Acetate:Hexane:Dichloromethane (2:3:2) | Soil & Biosolids | epa.gov |
Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) Applications
SPE and its variant, SPME, are powerful techniques for the cleanup and pre-concentration of phthalates from liquid samples, offering high selectivity and reduced solvent usage. The reliability of these methods for quantitative analysis is greatly enhanced by the use of isotopic standards like this compound.
Solid-Phase Extraction (SPE) is a sample preparation technique that separates components of a mixture based on their physical and chemical properties. For phthalate analysis, a liquid sample is passed through a cartridge containing a solid adsorbent (the sorbent). The phthalates are retained on the sorbent while the rest of the sample matrix passes through. The retained phthalates are then eluted with a small volume of an organic solvent. researchgate.netmdpi.com
The selection of the sorbent is critical for the success of SPE. Sorbents are chosen based on the polarity of the target phthalates and the nature of the sample matrix. Common sorbents for phthalate analysis include non-polar C18 (octadecyl) bonded silica (B1680970) and polymeric sorbents like hydrophilic-lipophilic balanced (HLB) copolymers. researchgate.netmdpi.com
The validation of a chosen sorbent is performed using this compound. researchgate.netoup.com The performance of the sorbent is evaluated by spiking a known amount of the deuterated standard and the target phthalates into the sample matrix. The recovery of the standard after the SPE process indicates the sorbent's efficiency for retaining and eluting the phthalates. This validation step ensures that the chosen sorbent provides high, reproducible recoveries, which is essential for accurate quantification. rsc.org
Table 3: Comparison of Common SPE Sorbents for Phthalate Analysis
| Sorbent Type | Retention Mechanism | Typical Applications | Advantages |
|---|---|---|---|
| C18 (Octadecyl) | Reverse-Phase (Non-polar interactions) | Extraction of phthalates from aqueous samples like surface water and bottled water. researchgate.netmdpi.com | Good retention for a wide range of medium to low polarity phthalates. |
| Polymeric (e.g., Strata-X, Oasis HLB) | Reverse-Phase (with some polar interaction capability) | Analysis of phthalates in complex aqueous matrices and beverages. | High capacity, stable across a wide pH range, good retention for both polar and non-polar compounds. |
| Florisil (Magnesium Silicate) | Normal-Phase (Polar interactions) | Used for cleanup of extracts from solid samples (e.g., sediments) after initial solvent extraction. researchgate.net | Effective at removing polar interferences. |
| Covalent Organic Frameworks (COFs) | Adsorption based on structure and functionality | Emerging application for phthalate enrichment in beverages and water. mdpi.com | High surface area and tunable porosity, leading to high recovery and reusability. mdpi.com |
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free extraction technique ideal for analyzing volatile and semi-volatile organic compounds, including lower molecular weight phthalates, in liquid or solid samples. researchgate.net In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. Volatile phthalates partition from the sample into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis.
The choice of fiber coating is a critical parameter, as it determines the selectivity and efficiency of the extraction. For phthalates, coatings like Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are often found to be most effective. nih.govresearchgate.net For quantitative analysis, the use of an internal standard is highly recommended to correct for variations in extraction conditions (e.g., temperature, time) and potential matrix effects. mdpi.com this compound can be added to the sample, and its response is used to normalize the response of the target analytes, leading to more accurate and reproducible results.
Table 4: Optimized HS-SPME Parameters for Volatile Phthalate Analysis
| Parameter | Description | Typical Optimized Value | Reference |
|---|---|---|---|
| Fiber Coating | The stationary phase coated on the fiber that adsorbs the analytes. | 65 µm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) | nih.govresearchgate.net |
| Extraction Temperature | The temperature at which the sample is equilibrated and extracted, affecting the vapor pressure of the analytes. | 60 - 90°C | researchgate.netresearchgate.net |
| Extraction Time | The duration the fiber is exposed to the headspace. | 30 - 60 minutes | researchgate.netresearchgate.net |
| Desorption Temperature | The temperature of the GC inlet used to thermally desorb the analytes from the fiber. | ~250°C | researchgate.net |
| Sample Agitation | Stirring or shaking the sample to facilitate the equilibrium between the sample and the headspace. | Often employed to speed up extraction. |
Matrix-Specific Cleanup Procedures
The analysis of phthalates in complex matrices such as edible oils, fatty foods, soil, and biosolids is often hampered by the presence of co-extracted interfering compounds like lipids, pigments, and humic substances. epa.govresearchgate.net These interferences can cause what is known as the "matrix effect," where the instrument's response to the analyte is suppressed or enhanced, leading to inaccurate quantification. researchgate.net Therefore, a cleanup step is often required after the initial extraction to remove these interferences.
The use of an isotopically labeled internal standard like this compound is paramount when dealing with significant matrix effects. nih.gov Since the deuterated standard is chemically identical to the analyte, it is affected by matrix suppression or enhancement in the same way. The isotope dilution method uses the ratio of the signal of the native analyte to the signal of the labeled standard for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus effectively canceling out the matrix effect and allowing for accurate determination of the analyte's concentration. nih.govresearchgate.net
Common cleanup techniques for phthalate analysis include:
Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that is highly effective for removing large molecules like lipids and polymers from extracts of fatty matrices such as edible oils. researchgate.netnih.govnih.gov The sample extract is passed through a column packed with a porous gel. Larger molecules (lipids) cannot enter the pores and elute first, while smaller molecules (phthalates) enter the pores, take a longer path, and elute later, achieving separation.
Solid-Phase Extraction (SPE): As described previously, SPE can also be used as a cleanup tool. After a primary extraction (like ASE), the extract can be passed through an SPE cartridge (e.g., Florisil or C18) to remove interfering compounds. researchgate.netepa.gov
Dispersive Solid-Phase Extraction (dSPE): Often used in QuEChERS-type methods, dSPE involves adding a sorbent powder directly to the sample extract to remove interferences.
In all these procedures, the presence of this compound from the initial spiking step ensures that any analyte loss during the multi-step cleanup process is accounted for, preserving the quantitative accuracy of the final measurement.
Interference Removal Strategies
Effective sample preparation is paramount for minimizing interferences that can co-extract with phthalates and impact analytical accuracy. The lipophilic nature of phthalates means that they are often extracted alongside other nonpolar compounds, such as lipids in food samples or complex hydrocarbons in environmental matrices. mdpi.com These co-extracted substances can cause matrix effects in the analytical instrument, leading to either suppression or enhancement of the analyte signal.
The use of this compound as an internal standard is a powerful strategy to mitigate these matrix effects. Since the deuterated standard has nearly identical physicochemical properties to the native octyl benzyl phthalate, it will experience similar signal suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate quantification.
Several cleanup techniques are employed to remove interfering substances prior to instrumental analysis. These methods are crucial for reducing the matrix load and improving the reliability of the analysis.
Solid-Phase Extraction (SPE): This is a widely used technique for purifying and concentrating phthalates from complex samples. researchgate.net Different sorbent materials can be used to selectively retain phthalates while allowing interferences to pass through.
Gel Permeation Chromatography (GPC): GPC is particularly effective for removing high-molecular-weight interferences like lipids and polymers from sample extracts.
Dispersive Liquid-Liquid Microextraction (DLLME): This method offers a simple and rapid way to extract and preconcentrate phthalates from aqueous samples. researchgate.net
The choice of cleanup method depends on the sample matrix and the specific phthalates being analyzed. Regardless of the technique used, the addition of this compound at the beginning of the sample preparation process allows for the correction of any analyte loss that may occur during these cleanup steps.
Minimization of Background Contamination from Laboratory Environment and Reagents
A significant challenge in trace phthalate analysis is the pervasive background contamination from the laboratory environment. Phthalates are present in a vast array of common laboratory products, including plastics, solvents, and even dust, which can lead to artificially high measurements. thermofisher.com Therefore, rigorous procedures must be implemented to minimize this contamination.
The use of this compound is instrumental in this context. Since the deuterated standard is not naturally present in the laboratory environment, its addition to the sample allows for the differentiation between the phthalate originating from the sample and any background contamination of the non-deuterated form.
Table 1: Common Sources of Phthalate Contamination in the Laboratory
| Source Category | Specific Examples |
|---|---|
| Plasticware | Pipette tips, centrifuge tubes, sample vials, gloves |
| Solvents | Plastic containers for solvents, tubing in solvent delivery systems |
| Glassware | Contamination from previous use, liners of screw caps |
| Atmosphere | Dust particles, plastic materials in the laboratory |
| Personal Care Products | Cosmetics, lotions, and soaps used by laboratory personnel |
To combat these sources of contamination, a multi-faceted approach is necessary.
Material Selection: Whenever possible, glass and stainless steel should be used instead of plastic. cannabissciencetech.com If plastic is unavoidable, it should be tested for phthalate leaching beforehand.
Solvent Purity: High-purity, phthalate-free solvents should be used for all extraction and dilution steps. It is also advisable to check new batches of solvents for phthalate contamination. aurorabiomed.com
Glassware Cleaning: All glassware should be meticulously cleaned. This often involves washing with a detergent, rinsing with high-purity water, and then baking at a high temperature (e.g., 450°C) to remove any organic residues. thermofisher.com
Procedural Blanks: A procedural blank, which is a sample that goes through the entire analytical process without the actual sample matrix, should be analyzed with each batch of samples. This helps to identify and quantify any background contamination. thermofisher.com
Laboratory Environment: The laboratory should be kept clean to minimize dust. The use of air filtration systems can also be beneficial.
Table 2: Strategies for Minimizing Background Phthalate Contamination
| Strategy | Description |
|---|---|
| Use of Phthalate-Free Materials | Employing glassware, stainless steel, and certified phthalate-free plasticware. |
| Solvent and Reagent Screening | Analyzing new batches of solvents and reagents for phthalate content before use. |
| Rigorous Glassware Cleaning | Washing with appropriate detergents, rinsing with high-purity water, and baking at high temperatures. |
| Dedicated Laboratory Space | Performing trace phthalate analysis in an area with minimal plastic materials. |
| Use of Procedural Blanks | Analyzing a blank sample with each batch to monitor and subtract background levels. |
| Personal Protective Equipment (PPE) | Using nitrile gloves instead of vinyl and being mindful of personal care products. |
By combining these stringent sample preparation techniques with the use of a deuterated internal standard like this compound, analysts can achieve reliable and accurate quantification of trace levels of phthalates, even in complex matrices.
Application Domains of Octyl Benzyl Phthalate D4 in Diverse Research Matrices
Environmental Research Applications of Octyl Benzyl (B1604629) Phthalate-d4
Isotopically labeled standards like Octyl Benzyl Phthalate-d4 are indispensable tools in environmental science. They are primarily used in isotope dilution mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). By adding a known quantity of the deuterated standard to a sample at the beginning of the analytical process, scientists can correct for the loss of the target analyte during sample preparation and analysis. This method enhances the accuracy of quantification for the corresponding non-labeled phthalates, which are common environmental contaminants.
Atmospheric and Air Particulate Matter Analysis
Phthalate (B1215562) esters are semi-volatile organic compounds that can be released from consumer products into the air, where they can exist in the gas phase or adsorb onto particulate matter (PM). nih.gov Inhalation of these particles represents a potential route for human exposure. Research in this area focuses on determining the concentration of various phthalates in different fractions of airborne particulate matter, such as PM2.5 (fine particles) and PM10 (coarse particles). nih.gov
In studies analyzing phthalates in indoor and outdoor air, this compound serves as an internal standard. For instance, research conducted in office environments after renovation identified various phthalates in both the gaseous phase and adsorbed on inhalable and respirable particles. nih.gov Dimethyl phthalate (DMP) and diethyl phthalate (DEP) were often dominant in the gas phase, while dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP) were more prevalent in the particulate fraction. nih.gov A study in a suburban area of Shanghai found that DEHP, DBP, and di-iso-butyl phthalate (DIBP) were the major phthalates in PM samples, with concentrations varying between warmer and colder months. nih.gov The use of a deuterated standard in the analytical methodology is crucial for accurately quantifying these low-level concentrations amidst complex atmospheric matrices.
Table 1: Concentration of Phthalates in Atmospheric Particulate Matter
| Phthalate | Matrix | Average Concentration (ng/m³) | Location |
| Total of 6 PAEs | PM2.5 | 59.8 | Suburban Shanghai nih.gov |
| Total of 6 PAEs | PM10 | 132 | Suburban Shanghai nih.gov |
| DEHP | PM (Coarse) | Predominant | Suburban Shanghai nih.gov |
| DBP | PM (Fine) | Predominant | Suburban Shanghai nih.gov |
| DIBP | PM (Fine) | Predominant | Suburban Shanghai nih.gov |
| Total PAEs** | Indoor Air | 4.4 - 39.8 µg/m³ | Office Rooms nih.gov |
*Sum of DMP, DEP, DBP, DIBP, BzBP, and DEHP. **PAEs: Phthalate Esters. Total concentration in gas phase and particulate fraction.
Aqueous Environmental Compartment Studies
Phthalates frequently contaminate various water bodies due to their widespread use and subsequent release from industrial and municipal wastewater treatment plants. nih.gov Their presence has been documented in surface waters like rivers and lakes, as well as in wastewater. nih.govnih.govsemanticscholar.org The analysis of these compounds in aqueous samples requires precise analytical methods to detect the often low, yet significant, concentrations.
This compound is employed as an internal standard in methods developed to quantify phthalates such as Butyl Benzyl Phthalate (BBP) in these matrices. For example, a study of urban sewage in Zhenjiang, China, detected BBP levels ranging from 2.47 to 89.21 ng/mL in over 77% of samples. semanticscholar.org Biodegradation studies under anaerobic conditions in natural sediments have shown that phthalates like DBP and BBP can degrade with half-lives of a few days. nih.gov The accuracy of such environmental monitoring and degradation studies relies on the isotope dilution technique, where deuterated standards compensate for matrix interference and procedural losses inherent in analyzing complex samples like wastewater. While direct studies on processed beverages like wine were not highlighted in the search results, the analytical principles for detecting phthalate migration from packaging or environmental sources would similarly rely on such robust quantification methods.
Terrestrial and Sediment Matrix Investigations
Due to their chemical properties, phthalates can adsorb to solid materials, leading to their accumulation in soil, sewage sludge, and aquatic sediments. nih.govnih.gov These environmental compartments can act as sinks for phthalates, releasing them slowly over time. Investigating the concentration of phthalates in these solid matrices is essential for understanding their environmental fate and transport.
Analytical procedures for soil, sludge, and sediment often involve complex extraction and clean-up steps before instrumental analysis by GC-MS or LC-MS. The use of this compound as an internal standard is critical in these protocols. It ensures that the final calculated concentration of the target phthalate is accurate, accounting for any analyte loss during the rigorous sample preparation process. Studies have reported the presence of various phthalates in sediments and sludge, highlighting the widespread potential for anaerobic biodegradation of these compounds in aquatic environments. nih.govnih.gov
Food and Food Contact Material Research
The diet is considered a major route of human exposure to phthalates. nih.gov These compounds can migrate from food contact materials (FCMs), such as packaging and processing equipment, into the food itself. europa.eu this compound plays a vital role in the analytical methods used to ensure food safety and regulatory compliance by enabling the precise measurement of phthalate migration and contamination.
Migration Studies from Food Packaging Materials
Phthalates are used as plasticizers to impart flexibility to materials like polyvinyl chloride (PVC) and can be found in paper and paperboard packaging, adhesives, and printing inks. scielo.brqima.com The migration of these substances from packaging into food is a significant concern. The extent of migration is influenced by factors such as the fat content of the food, temperature, and contact time. pfascentral.orgnih.gov
In migration studies, food simulants (e.g., ethanol (B145695) to simulate fatty foods) or the actual food are placed in contact with the packaging material under controlled conditions. The amount of phthalate that transfers is then quantified. The use of isotopically labeled internal standards like this compound is a cornerstone of the analytical methods for these studies. toxicfreefood.org For instance, research on cellulose (B213188) packaging showed migration of DEHP, DBP, and DIBP into a fatty food simulant. scielo.br Another study found that while cooking chicken in plastic bags, the presence of spices significantly increased the migration of DIBP and DBP. nih.gov The accuracy afforded by deuterated standards is essential for enforcing regulatory limits, such as the specific migration limits (SMLs) set by authorities. qima.com
Table 2: Findings from Phthalate Migration Studies from Food Packaging
| Packaging Material | Phthalates Detected | Food/Simulant | Key Finding |
| Cellulose Packages | DEHP, DBP, DIBP | Fatty Food Simulant | 40% of samples showed DEHP migration; migration was higher at elevated temperatures. scielo.br |
| Plastic Lunch Boxes | DBP, DIBP | Isooctane (B107328), Acetic Acid, Ethanol | Temperature significantly impacts migration, with isooctane (fatty simulant) showing the highest migration levels. nih.gov |
| Plastic Bags (for cooking) | DIBP, DBP | Chicken | Migration levels increased significantly when spices were added. nih.gov |
| Paper and Cardboard | Various | High-fat foods (chocolate, biscuits) | Fat content of the food had a significant impact on migration levels. nih.gov |
| Various Plastic Packaging | DEP, DEHP, DBP, DIBP | Corn and Potato Snacks | ATBC (a citrate (B86180) plasticizer) was most common, but phthalates like DEP and DIBP were found at µg/g levels. chromatographyonline.com |
Direct Quantification in Food Products
Quantification of phthalates in complex food matrices presents significant analytical challenges, including interference from fats and other food components. Methodologies often involve solvent extraction followed by a clean-up step like gel permeation chromatography to remove lipids. toxicfreefood.org In these multi-step procedures, the inclusion of an internal standard like this compound from the outset is crucial for obtaining accurate results. toxicfreefood.org Surveys of various food products have frequently detected the presence of DEHP, DBP, and BBP. europa.eu For example, a simple and rapid GC-MS method was developed for the simultaneous determination of six phthalates in drinking water, milk, cereal, and instant noodles, demonstrating the broad applicability of such analytical approaches. core.ac.uk
Biological Matrix Quantification Methodologies (Focus on Analytical Feasibility and Method Development)
This compound (OBP-d4) serves as a crucial internal standard in the analytical quantification of phthalates and their metabolites in various biological matrices. Its deuterated structure makes it an ideal surrogate for native phthalates, allowing for accurate and precise measurements by compensating for variations during sample preparation and analysis, a technique known as isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard like OBP-d4 is paramount for minimizing matrix effects and ensuring the reliability of data in complex biological samples.
Analytical methods, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), rely on the addition of a known quantity of OBP-d4 to samples at an early stage of processing. Because OBP-d4 is chemically identical to its non-deuterated counterpart, it behaves similarly during extraction, derivatization, and chromatographic separation. However, its higher mass due to the deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer. By comparing the signal intensity of the target analyte to that of the OBP-d4 internal standard, researchers can achieve highly accurate quantification.
Development of Methods for Urinary Phthalate Metabolite Analysis
The development of robust analytical methods for urinary phthalate metabolites is essential for human biomonitoring studies. Urine is the preferred matrix for assessing exposure to non-persistent chemicals like phthalates due to its non-invasive collection and the higher concentration of metabolites compared to parent compounds. The use of isotope-labeled internal standards is a cornerstone of these methods to ensure accuracy.
In the development of these methods, OBP-d4 can be employed as an internal standard to quantify specific phthalate metabolites. The typical workflow involves:
Sample Preparation: A urine sample is spiked with a solution containing OBP-d4 and other deuterated internal standards. This is often followed by an enzymatic deconjugation step (using β-glucuronidase) to convert glucuronidated metabolites back to their free form, making them amenable to extraction and analysis.
Extraction: Solid-phase extraction (SPE) is commonly used to clean up the sample and concentrate the analytes of interest, effectively separating them from interfering matrix components.
Analysis: The extracted sample is then analyzed by LC-MS/MS. The instrument is set to monitor specific mass transitions for each target metabolite and for OBP-d4.
The validation of such methods includes assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The stable isotope internal standard corrects for any loss of analyte during the extensive sample preparation process. For example, methods developed for a panel of phthalate metabolites have demonstrated high sensitivity with LODs in the low nanogram-per-milliliter range and excellent accuracy, with recoveries approaching 100%.
Table 1: Representative Parameters for LC-MS/MS Method Validation in Urine
| Parameter | Typical Performance Metric |
|---|---|
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/mL |
| Inter-day Precision (RSD%) | < 15% |
| Intra-day Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Note: This table represents typical performance characteristics for methods quantifying phthalate metabolites in urine using isotope dilution mass spectrometry. Specific values can vary based on the analyte and instrumentation.
Analytical Protocols for Phthalates in Serum and Plasma
Serum and plasma are valuable matrices for understanding the internal dose and recent exposure to phthalates. However, analysis in these matrices is more challenging than in urine due to the lower concentrations of metabolites and the higher potential for contamination from parent phthalate diesters present in laboratory equipment and blood collection tubes.
To address these challenges, highly sensitive and selective analytical protocols using isotope dilution LC-MS/MS are required. OBP-d4 can be utilized as an internal standard within these protocols. A key step in serum/plasma analysis is the immediate denaturation of enzymes upon sample collection to prevent the in-vitro hydrolysis of contaminating parent phthalates into the monoester metabolites being measured.
A typical analytical protocol involves:
Sample Collection and Stabilization: Blood is collected using phthalate-free equipment, and serum/plasma is separated. Enzymes are denatured, and the sample is spiked with an internal standard mixture including OBP-d4.
Extraction and Clean-up: Solid-phase extraction is employed to isolate the phthalate monoesters from the complex serum/plasma matrix.
Instrumental Analysis: The final extract is analyzed using LC-MS/MS, which provides the necessary selectivity to distinguish analytes from matrix interferences.
The use of stable isotope-labeled internal standards like OBP-d4 is critical for correcting matrix effects and ensuring precise quantification, with detection limits often in the low nanogram-per-milliliter range.
Table 2: Comparison of Analytical Challenges in Different Blood Matrices
| Matrix | Key Challenge | Methodological Solution |
|---|---|---|
| Serum | Post-collection hydrolysis of contaminant diesters by enzymes. | Immediate denaturation of enzymes after collection. |
| Plasma | Lower analyte concentrations compared to urine. | Highly sensitive LC-MS/MS instrumentation. |
| Whole Blood | Complex matrix with cellular components. | Robust extraction and clean-up procedures (e.g., SPE). |
This interactive table summarizes the main challenges and solutions in the analysis of phthalates in blood-based matrices.
Quantification in Other Research-Relevant Biological Fluids and Tissues (e.g., seminal plasma)
Seminal plasma is a critical matrix for studies investigating the impact of phthalate exposure on male reproductive health. Analyzing phthalates and their metabolites directly in seminal plasma provides a measure of exposure at the target organ.
Methodologies for quantifying phthalates in seminal plasma often adapt protocols from serum or urine analysis, typically involving GC-MS or LC-MS/MS. The application of a deuterated internal standard such as OBP-d4 is essential for accurate quantification in this complex biological fluid. The analytical process generally includes enzymatic hydrolysis, liquid-liquid extraction or solid-phase extraction, and subsequent instrumental analysis.
Research findings have demonstrated the presence of various phthalate metabolites in seminal plasma, and studies often explore the correlation between their concentrations and semen quality parameters. The development of validated, sensitive methods using isotope dilution is crucial for the reliability of these research outcomes.
Table 3: List of Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | OBP-d4 |
| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS |
| Gas Chromatography-Mass Spectrometry | GC-MS |
| Limit of Detection | LOD |
Method Validation and Quality Assurance Protocols in Deuterated Phthalate Analysis
Assessment of Analytical Accuracy and Precision (Repeatability and Reproducibility)
In the analysis of phthalates, accuracy refers to the closeness of a measured value to a known or accepted value, while precision describes the closeness of repeated measurements to each other. Precision is further divided into repeatability (agreement of results within a short time, with the same operator and equipment) and reproducibility (agreement of results over a longer time, with different operators and equipment).
The use of deuterated internal standards like Octyl Benzyl (B1604629) Phthalate-d4 is crucial for improving both accuracy and precision. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, any loss of the target analyte during extraction, cleanup, or injection can be accounted for. This is because the deuterated standard experiences similar losses to the native analyte.
Studies on the reproducibility of phthalate (B1215562) metabolite measurements have highlighted the variability in concentrations, emphasizing the need for robust analytical methods to accurately characterize exposure. nih.govnih.gov Research has demonstrated that analytical methods developed using deuterium-labeled phthalates exhibit high-order metrological quality, with excellent repeatability and reproducibility, often with relative standard deviations (RSD) below 5%. nih.gov For instance, a study on 11 representative phthalates achieved repeatability of ≤ 2.17% and reproducibility of ≤ 2.16%. nih.gov
Table 1: Example of Precision in Phthalate Analysis using Deuterated Standards
| Parameter | Typical Performance Metric | Reference |
| Repeatability (Intra-day Precision) | RSD ≤ 2.17% | nih.gov |
| Reproducibility (Inter-day Precision) | RSD ≤ 2.16% | nih.gov |
| Individual Phthalate Precision | RSD 6% to 15% | nih.gov |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy.
For phthalate analysis, achieving low LODs and LOQs is essential due to the low concentrations often found in environmental and biological samples and the regulatory limits set for these compounds. hpst.cz The use of sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) is common. researchgate.net However, background contamination from laboratory equipment and solvents can often be a limiting factor, leading to high method detection limits. nih.gov
The application of deuterated internal standards like Octyl Benzyl Phthalate-d4 helps to improve the signal-to-noise ratio, thereby lowering the LOD and LOQ. By providing a clear, distinct signal, the internal standard helps to differentiate the target analyte signal from the background, even at very low concentrations. In some methods, quantification limits for phthalates can be as low as 5 to 20 µg L⁻¹. nih.gov
Table 2: Typical LOD and LOQ in Phthalate Analysis
| Parameter | Typical Range | Key Considerations | Reference |
| Limit of Detection (LOD) | 0.1 ng/g to 0.632 µM | Dependent on matrix and instrument sensitivity. Can be hampered by procedural blanks. | researchgate.netnih.gov |
| Limit of Quantification (LOQ) | 5 µg L⁻¹ to 20 µg L⁻¹ | The lowest concentration with acceptable precision and accuracy. | nih.gov |
Evaluation of Analyte Recovery and Matrix Effects using this compound
Analyte recovery refers to the efficiency of the extraction process, indicating the percentage of the analyte of interest that is successfully extracted from the sample matrix. Matrix effects, on the other hand, are the influence of other components in the sample on the analytical signal of the target analyte, leading to either signal suppression or enhancement. nih.govresearchgate.net
This compound is instrumental in correcting for both analyte loss during sample preparation and matrix effects. mdpi.com Since the deuterated standard is added at the beginning, it undergoes the same extraction and analytical processes as the native analyte. By comparing the final signal of the deuterated standard to its initial known amount, a recovery factor can be calculated and applied to the native analyte, thus correcting for any losses.
Similarly, because the deuterated standard co-elutes with the native analyte, it experiences the same matrix effects. The ratio of the native analyte signal to the deuterated standard signal remains constant, even if both are suppressed or enhanced, allowing for accurate quantification. Studies have shown that with proper methods, analyte recoveries can range from 73.6% to 124.1%. mdpi.com In some optimized methods, recovery values between 103.9% and 110.4% have been achieved. mdpi.com
Table 3: Analyte Recovery and Matrix Effect Data
| Analytical Parameter | Typical Results | Role of Deuterated Standard | References |
| Analyte Recovery | 73.6% - 124.1% | Corrects for analyte loss during sample preparation. | mdpi.com |
| Extraction Yields | >78%, often near 100% | Used to calculate the efficiency of the extraction step. | nih.gov |
| Matrix Effect | Can cause signal suppression or enhancement. | Co-elutes with the analyte to compensate for signal variations. | nih.govresearchgate.netmdpi.com |
Linearity Range and Calibration Model Establishment
To quantify the concentration of an analyte, a calibration curve is established by analyzing a series of standard solutions with known concentrations. The linearity range is the range of concentrations over which the analytical instrument's response is directly proportional to the analyte concentration.
In methods using internal standards, calibration curves are constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. The use of this compound as an internal standard ensures the robustness and reliability of the calibration model. Any minor fluctuations in injection volume or instrument response are corrected for by the internal standard.
For phthalate analysis, calibration ranges can vary depending on the specific method and expected sample concentrations. For example, a calibration range from 0.25 to 10 mg/L has been used for several phthalates. hpst.cz Typically, a linear model is used, and the quality of the fit is assessed by the correlation coefficient (R²), which should ideally be very close to 1.0. Excellent linearity with R² values greater than 0.999 is often achieved in phthalate analysis. hpst.cz
Table 4: Calibration and Linearity Parameters
| Parameter | Typical Specification | Importance | Reference |
| Calibration Range | 0.25 - 10 mg/L | Defines the concentration range for accurate quantification. | hpst.cz |
| Linearity (R²) | > 0.999 | Indicates a strong linear relationship between instrument response and concentration. | hpst.cz |
| Calibration Frequency | Every 6-8 days | Ensures the continued accuracy of the calibration model over time. | nih.gov |
Inter-laboratory Comparison Studies and Proficiency Testing Schemes
Inter-laboratory comparison studies and proficiency testing (PT) schemes are essential components of quality assurance in analytical laboratories. scientificlabs.co.uk They involve multiple laboratories analyzing the same homogenous sample to assess their analytical performance and the comparability of their results.
These studies are crucial for identifying potential biases in analytical methods and for ensuring that different laboratories can produce consistent and reliable data. nih.gov Participation in PT schemes, which are often produced in accordance with standards like ISO/IEC 17043:2010, allows laboratories to monitor and demonstrate their competency to clients and accreditation bodies. scientificlabs.co.uk
The use of certified reference materials, which may contain deuterated standards like this compound, is a key part of these schemes. This ensures that all participating laboratories have a common, reliable reference point for their measurements. While results can show good inter-laboratory agreement, discrepancies can also highlight issues with standards or methodologies, emphasizing the need for continuous quality control. nih.govnih.gov
Certification of Reference Materials and Metrological Traceability for Phthalate Standards
Certified Reference Materials (CRMs) are materials that are homogenous and stable with respect to one or more specified properties, and which have been established to be fit for their intended use in a measurement process. cpachem.comaccustandard.com For phthalate analysis, CRMs of this compound are produced by accredited reference material producers under quality systems such as ISO/IEC 17034. cpachem.com
Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. demarcheiso17025.comeurachem.org Using a CRM for this compound provides a direct link in this traceability chain. It ensures that the measurements made in a laboratory are traceable to national or international standards, and ultimately to the International System of Units (SI). This is a fundamental requirement for ensuring the comparability and reliability of analytical data over time and between different laboratories. eurachem.orgresearchgate.net
The accuracy of commercial certified solutions can sometimes vary, making it crucial for laboratories to verify the standards they use. nih.gov Establishing metrological traceability is a prerequisite for the global comparability of measurement results, underpinning regulations and international trade. demarcheiso17025.com
Challenges and Future Research Directions in Octyl Benzyl Phthalate D4 Analytical Applications
Mitigation of Ultra-Trace Level Background Contamination in Laboratory Environments
A paramount challenge in the analysis of phthalates, even with the use of deuterated standards like Octyl Benzyl (B1604629) Phthalate-d4, is the pervasive background contamination present in laboratory environments. mdpi.comresearchgate.netresearchgate.net Phthalates are ubiquitous, found in a vast array of laboratory materials, including solvents, reagents, glassware, and plastic consumables such as pipette tips and tubing. mdpi.comresearchgate.nettandfonline.com This widespread presence can lead to false positives or an overestimation of phthalate (B1215562) concentrations in samples. researchgate.net
Sources of Phthalate Contamination in Laboratories:
| Contamination Source | Examples |
| Solvents and Reagents | High-purity organic solvents can contain phthalates at levels up to mg/L. researchgate.net Deionized water systems with plastic components can also be a source. biotage.com |
| Laboratory Consumables | Plastic items such as pipette tips, syringes, and filter holders can leach phthalates into samples. tandfonline.comtus.ie |
| Glassware | Improperly cleaned glassware can be a significant source of contamination. |
| Laboratory Air and Dust | Phthalates are present in laboratory air and can settle on surfaces and into samples. mdpi.comnih.gov |
| Instrumentation | Components of analytical instruments, such as tubing and seals, can contribute to background levels. |
Mitigation Strategies:
To ensure the accuracy of analytical results, especially at ultra-trace levels, stringent control measures are essential. researchgate.net The following table outlines key strategies to minimize background contamination:
| Mitigation Strategy | Description |
| Use of Phthalate-Free Materials | Whenever possible, utilize laboratory consumables and equipment specifically certified as phthalate-free. |
| Solvent and Reagent Purification | High-purity solvents should be tested for phthalate content, and purification methods such as distillation can be employed. biotage.com |
| Rigorous Glassware Cleaning | Glassware should be thoroughly cleaned, rinsed with high-purity solvent, and baked at high temperatures (e.g., 400-450°C) to remove any residual phthalates. researchgate.net |
| Procedural Blanks | The analysis of laboratory reagent blanks alongside samples is crucial to assess and correct for background contamination. cpsc.govcpsc.gov |
| Minimizing Sample Handling | Simplifying and shortening the analytical procedure can reduce the opportunities for contamination. mdpi.com |
| Dedicated Laboratory Space | Conducting phthalate analysis in a dedicated cleanroom or a controlled environment can help minimize airborne contamination. |
Future research in this area will likely focus on the development of even more inert laboratory materials and more effective and efficient cleaning and purification protocols to achieve lower detection limits and greater confidence in analytical data.
Advancements in High-Throughput and Automated Analytical Systems
The increasing demand for the analysis of large numbers of samples in environmental monitoring and human biomonitoring studies has driven the development of high-throughput and automated analytical systems. mdpi.comnih.gov These systems offer numerous advantages, including increased sample throughput, reduced manual labor, improved reproducibility, and minimized risk of human error and contamination. nih.govgerstelus.com
The integration of Octyl Benzyl Phthalate-d4 and other deuterated internal standards is fundamental to the success of these automated platforms. These standards are added at an early stage of the sample preparation process to correct for any variability in extraction efficiency and instrumental response, ensuring the accuracy and precision of the automated analysis. nih.gov
Key Advancements in Automated Phthalate Analysis:
Automated Solid-Phase Extraction (SPE): Automated SPE systems can process numerous samples in parallel, significantly reducing the time required for sample cleanup and pre-concentration. nih.govnih.gov
On-line SPE-LC-MS/MS: This technique couples solid-phase extraction directly with liquid chromatography-tandem mass spectrometry, creating a fully automated and highly sensitive analytical workflow. nih.gov
High-Throughput Liquid Chromatography: The use of ultra-high-performance liquid chromatography (UHPLC) systems allows for rapid separation of phthalates, with run times significantly shorter than traditional HPLC methods. waters.coms4science.at
Robotic Sample Handling: Autosamplers and robotic systems can perform a variety of sample preparation steps, such as liquid-liquid extraction, derivatization, and dilution, with high precision. gerstelus.com
Future developments will likely focus on further miniaturization of these systems, the integration of more sophisticated data processing software, and the expansion of the range of analytes that can be measured simultaneously.
Exploration of Novel Deuterated Phthalate Analogues for Broader Applicability
While this compound is a valuable internal standard, the complexity of phthalate exposure and metabolism necessitates the development of a broader range of deuterated analogues. Humans are exposed to a wide variety of phthalates, which are then metabolized into numerous compounds before excretion. nih.gov To accurately quantify this complex mixture of parent phthalates and their metabolites, a corresponding suite of isotope-labeled internal standards is required.
The exploration of novel deuterated phthalate analogues is driven by several factors:
Expanding the Scope of Analysis: New and emerging phthalates are continually being introduced into the market. The synthesis of their deuterated counterparts is essential for developing accurate analytical methods.
Metabolite Quantification: Many biomonitoring studies now focus on the analysis of phthalate metabolites in urine, as they are more direct biomarkers of exposure. rsc.org The availability of deuterated metabolite standards is crucial for these studies.
Improving Isotope Dilution Methods: The ideal internal standard has physicochemical properties that are very similar to the analyte of interest. The development of a wider array of deuterated standards allows for more precise matching with target analytes, leading to more accurate quantification.
Future research will involve the organic synthesis of novel deuterated phthalates and their metabolites, followed by their characterization and validation for use in analytical methods. This will enable a more comprehensive assessment of human exposure to the full range of phthalate compounds.
Development of Non-Targeted Screening Approaches for Phthalates and Their Analogues
Traditional analytical methods for phthalates are "targeted," meaning they are designed to look for a specific, predefined list of compounds. However, this approach may miss unknown or unexpected phthalate analogues and metabolites present in a sample. nih.govnih.gov Non-targeted screening (NTS) has emerged as a powerful tool to overcome this limitation. rsc.orgnih.govresearchgate.net
NTS utilizes high-resolution mass spectrometry (HRMS) to collect data on all detectable ions in a sample, creating a comprehensive chemical fingerprint. nih.gov This data can then be retrospectively mined to identify a wide range of compounds, including those for which authentic standards are not available.
The role of deuterated standards like this compound in NTS is multifaceted:
Quality Control: They serve as a performance check for the analytical system, ensuring that it is operating correctly.
Data Filtering: The characteristic isotopic pattern of deuterated standards can be used to develop filters that help to distinguish true chemical signals from background noise. nih.gov
Prioritization of Candidate Compounds: By looking for mass spectral features that are similar to those of known phthalates, researchers can prioritize unknown compounds for further investigation. nih.gov
Aiding in Structure Elucidation: The fragmentation patterns of deuterated standards can provide clues to the structure of unknown but related compounds. nih.gov
Future research in this area will focus on the development of more sophisticated data processing algorithms for NTS, the creation of comprehensive mass spectral libraries for phthalates and their metabolites, and the integration of NTS with other analytical techniques to provide a more complete picture of chemical exposure. nih.govfrontiersin.orgoup.com
Harmonization of Analytical Methods and Standard Operating Procedures Across Research Laboratories
To ensure the comparability and reliability of data generated by different laboratories, the harmonization of analytical methods and standard operating procedures (SOPs) is essential. nih.gov This is particularly important for large-scale environmental monitoring programs and international collaborative studies.
The use of common internal standards, such as this compound, is a cornerstone of method harmonization. By providing a common reference point, these standards help to minimize inter-laboratory variability and ensure that results are consistent and comparable. nih.gov
Key aspects of method harmonization include:
Standardized Protocols: The development and adoption of detailed SOPs for all stages of the analytical process, from sample collection and storage to data analysis and reporting. cpsc.gov
Inter-laboratory Comparison Studies: Regular participation in proficiency testing schemes and round-robin exercises allows laboratories to assess their performance against their peers and identify areas for improvement. nih.gov
Certified Reference Materials (CRMs): The use of CRMs, which are materials with well-characterized concentrations of target analytes, is crucial for validating the accuracy of analytical methods.
Common Data Reporting Formats: Adopting standardized formats for reporting data facilitates the sharing and comparison of results across different studies.
Regulatory bodies and scientific organizations play a key role in promoting method harmonization by developing guidelines and organizing proficiency testing programs. cpsc.govepa.gov Future efforts will continue to focus on expanding the scope of these programs to include a wider range of phthalates and their metabolites, as well as promoting the adoption of best practices in laboratories worldwide.
Q & A
Basic Research Questions
Q. How can Octyl Benzyl Phthalate-d4 be distinguished from its non-deuterated analog in analytical workflows?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to confirm isotopic labeling. For example, the deuterium atoms in this compound result in distinct mass-to-charge (m/z) ratios (e.g., +4 Da shift) in HRMS or altered spin-spin coupling patterns in NMR . Chromatographic separation (GC/MS or LC/MS) paired with deuterated internal standards (e.g., diethyl phthalate-d4, as in ) ensures accurate identification by retention time and isotopic peak differentiation.
Q. What experimental parameters are critical for synthesizing this compound with high isotopic purity?
- Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and catalyst) to minimize proton-deuterium exchange. Use deuterated precursors (e.g., deuterated benzyl alcohol or octanol) and confirm isotopic integrity via isotopic abundance analysis (e.g., using isotope ratio mass spectrometry). Post-synthesis purification via column chromatography or recrystallization removes non-deuterated byproducts .
Q. How should researchers quantify this compound in environmental matrices while avoiding matrix interference?
- Methodological Answer : Employ isotope dilution mass spectrometry (IDMS) with deuterated internal standards (e.g., dibutyl phthalate-d4 ). Validate the method by spiking known concentrations into blank matrices (e.g., water, soil) and assessing recovery rates (80–120%). Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the compound before GC/MS or LC/MS analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in environmental fate data for this compound across studies?
- Methodological Answer : Conduct controlled degradation studies under standardized conditions (pH, temperature, UV exposure) to isolate variables. Compare degradation kinetics (e.g., hydrolysis, photolysis) using kinetic modeling (e.g., first-order decay equations). Cross-validate results with orthogonal techniques (e.g., comparing GC/MS and LC/MS data) to rule out instrumental biases .
Q. What experimental design principles ensure reproducibility in this compound toxicity assays?
- Methodological Answer : Use a randomized block design to control for batch effects in cell cultures or animal models. Include solvent controls (e.g., dimethyl sulfoxide) to account for carrier solvent toxicity. Validate dose-response curves with at least three independent replicates and statistical power analysis (e.g., ANOVA with post-hoc tests) .
Q. How can response surface methodology (RSM) optimize enzymatic synthesis of deuterated phthalates like this compound?
- Methodological Answer : Apply Box-Behnken or central composite designs to explore interactions between variables (e.g., enzyme concentration, reaction time, temperature). Use RSM to model nonlinear relationships and identify optimal conditions. Validate predictions with confirmatory experiments and compare yields to traditional one-factor-at-a-time approaches .
Q. What strategies mitigate co-elution issues in chromatographic analysis of this compound in complex mixtures?
- Methodological Answer : Implement tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Use orthogonal chromatography (e.g., switching from C18 to phenyl-hexyl columns) or two-dimensional GC×GC to resolve co-eluting peaks. Confirm identities via spectral library matching (e.g., NIST database) .
Data Handling and Reporting Guidelines
Q. How should raw data from this compound studies be curated to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?
- Methodological Answer : Deposit raw chromatograms, spectral data, and synthesis protocols in repositories like Zenodo or ChemRxiv. Use standardized metadata templates (e.g., ISA-Tab format) to document experimental conditions. Provide code for statistical analyses (e.g., R/Python scripts) in open-access platforms .
Q. What validation criteria are essential for publishing analytical methods involving this compound?
- Methodological Answer : Report limits of detection (LOD), quantification (LOQ), linearity (R² > 0.995), precision (%RSD < 15%), and accuracy (recovery rates 80–120%). Include inter-day and intra-day variability assessments. Cross-validate with certified reference materials (CRMs) if available .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
